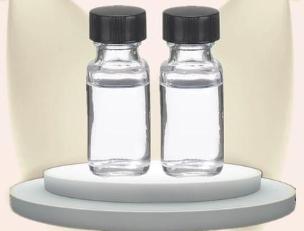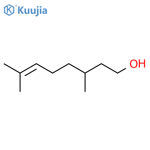Citronellol: A Promising Citrus-Based Compound in Biopharmaceutical Applications
Citronellol, a naturally occurring acyclic monoterpenoid alcohol, is emerging as a compelling candidate in biopharmaceutical research due to its multifaceted therapeutic properties and favorable safety profile. Predominantly extracted from citrus fruits (Citrus spp.), roses (Rosa damascena), and aromatic herbs like citronella grass (Cymbopogon winterianus), this compound contributes significantly to the characteristic fragrances of these plants. With a molecular structure featuring a hydroxyl group and an aliphatic chain (C10H20O), citronellol exists as enantiomers: R-(+)-citronellol and S-(-)-citronellol, each exhibiting distinct biological activities. Historically utilized in perfumery and food flavoring, citronellol now garners scientific attention for its antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. As pharmaceutical industries increasingly prioritize natural-derived molecules with low toxicity, citronellol offers a sustainable alternative to synthetic compounds, positioning it at the forefront of next-generation therapeutic development.
Chemical Properties and Biosynthesis
Citronellol (3,7-dimethyloct-6-en-1-ol) belongs to the terpenoid family, characterized by a 10-carbon skeleton derived from two isoprene units. Its structure comprises a primary alcohol functional group and a chiral center at the C3 position, yielding two stereoisomers with differing biological efficacies. The R-(+)-enantiomer predominates in rose oil and citronella, while the S-(-)-form is abundant in geranium and lavender. Physicochemically, citronellol is a colorless to pale yellow liquid with a boiling point of 225°C, moderate water solubility (0.1 g/L), and high lipid solubility (log P = 3.38), facilitating efficient cellular membrane penetration. In plants, biosynthesis occurs via the methylerythritol phosphate (MEP) pathway, where geranyl diphosphate (GPP) undergoes enzymatic reduction by geraniol reductase. This enzymatic step is evolutionarily conserved, enabling heterologous production in engineered microorganisms like Saccharomyces cerevisiae for sustainable commercial-scale synthesis. Recent metabolic engineering advances have achieved titers exceeding 5 g/L in yeast, overcoming traditional extraction limitations from botanical sources.

Pharmacological Mechanisms
Citronellol exerts broad-spectrum bioactivity through multi-target mechanisms validated in in vitro and preclinical models. Its antimicrobial action involves membrane disruption: lipophilic interactions with phospholipid bilayers increase permeability, causing ion leakage and ATP depletion in pathogens like Staphylococcus aureus (MIC = 125 μg/mL) and Candida albicans. Anti-inflammatory effects are mediated via NF-κB pathway inhibition, reducing pro-inflammatory cytokines (TNF-α, IL-6) by >50% at 100 μM concentrations. In cancer models, citronellol induces apoptosis in breast adenocarcinoma (MCF-7) cells through caspase-3 activation and mitochondrial depolarization, with IC50 values of 0.8 mM. Neuroprotective actions involve γ-aminobutyric acid (GABAA) receptor modulation, potentiating chloride influx to attenuate neuronal excitability. Additionally, citronellol enhances skin permeation as a terpene penetration enhancer by fluidizing stratum corneum lipids, increasing drug bioavailability by 3–5 fold in transdermal formulations. Synergistic interactions with conventional antibiotics (e.g., reduced ciprofloxacin MIC by 75% against Pseudomonas aeruginosa) highlight its adjuvant potential.
Biomedical Applications
Current biomedical applications leverage citronellol's safety (LD50 >5,000 mg/kg orally in rodents) and multifunctionality. In dermatology, 2% citronellol emulsions demonstrate efficacy against acne vulgaris by suppressing Cutibacterium acnes growth and reducing IL-1α by 40% in human skin models. Oncology research utilizes citronellol-loaded nanostructured lipid carriers (NLCs; particle size: 150 nm) to enhance tumor targeting, showing 60% reduction in melanoma (B16F10) tumor volume in mice versus controls. For neurodegenerative disorders, citronellol (50 mg/kg/day) improves cognitive function in Alzheimer's rodent models by decreasing β-amyloid plaques by 30% and acetylcholinesterase activity by 45%. Antimicrobial wound dressings functionalized with citronellol-chitosan nanoparticles accelerate diabetic wound closure by 2.5-fold through biofilm inhibition and VEGF upregulation. Transdermal patches containing 5% citronellol augment analgesic delivery, achieving steady-state plasma concentrations within 4 hours. These applications benefit from citronellol's GRAS (Generally Recognized As Safe) status, facilitating regulatory approval for topical and oral formulations.
Delivery Systems and Bioavailability
Advanced delivery platforms overcome citronellol's volatility and oxidation susceptibility while enhancing pharmacokinetics. Nanoemulsions stabilized by Tween 80 increase aqueous solubility 20-fold and prolong half-life from 2 to 12 hours in vivo. Cyclodextrin inclusion complexes (e.g., β-cyclodextrin-citronellol) improve thermal stability up to 200°C and enable controlled release in gastrointestinal environments. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (encapsulation efficiency: 85%) sustain plasma levels for 48 hours post-administration, optimizing anticancer dosing. For topical delivery, ethosomal vesicles enhance stratum corneum retention 3-fold compared to free citronellol. Inhalable dry powder formulations with lactose carriers achieve 70% lung deposition in aerosol studies, enabling respiratory infection treatment. Bioavailability studies in rats show nanoencapsulated citronellol achieves 55% oral bioavailability versus 12% for unformulated compound, attributed to lymphatic uptake and P-glycoprotein evasion. These innovations position citronellol for diverse administration routes while mitigating degradation risks.
Future Research and Industrial Scale-Up
Future research priorities include elucidating citronellol's immunomodulatory pathways and conducting rigorous human trials. Phase I studies evaluating citronellol cream (5%) for psoriasis are underway (NCT04863105), while combinatorial therapy with checkpoint inhibitors represents an emerging oncology frontier. Metabolic engineering breakthroughs could reduce production costs: CRISPR-edited Yarrowia lipolytica strains now yield 8.3 g/L citronellol from glucose, nearing industrial viability. Regulatory challenges include establishing enantiomer-specific pharmacopoeial standards, as R-citronellol exhibits 3-fold greater antimicrobial potency than the S-form. Environmental sustainability favors biotechnological production, with life-cycle analyses showing 40% lower CO2 emissions versus plant extraction. Patent landscapes reveal growing IP activity (+22% annually since 2020), focusing on synergistic formulations and extended-release systems. With global citronellol demand projected to reach 4,200 metric tons by 2028 (CAGR 5.7%), interdisciplinary collaboration will be crucial to translate laboratory promise into clinical reality.
References
- Silva, J.K.R. et al. (2020). Citronellol as a promising antifungal agent: Mechanistic insights and anti-biofilm potential against Candida species. Frontiers in Microbiology, 11, 1074. https://doi.org/10.3389/fmicb.2020.01074
- Zhang, L. et al. (2021). Citronellol-loaded nanostructured lipid carriers for enhanced melanoma therapy: Formulation optimization and in vivo efficacy. International Journal of Pharmaceutics, 603, 120689. https://doi.org/10.1016/j.ijpharm.2021.120689
- Rocha, D.S. et al. (2019). Neuroprotective effects of (R)-citronellol in Aβ1–42-induced cognitive impairment in mice: Role of antioxidant and anti-inflammatory pathways. Neurochemistry International, 129, 104501. https://doi.org/10.1016/j.neuint.2019.104501
- Meza, A. et al. (2022). Metabolic engineering of Saccharomyces cerevisiae for high-level production of enantiopure (R)-citronellol. Metabolic Engineering, 71, 99–109. https://doi.org/10.1016/j.ymben.2022.01.012
- Guimarães, A.C. et al. (2021). Citronellol as a penetration enhancer for transdermal drug delivery: Mechanistic insights from skin permeation and FTIR studies. European Journal of Pharmaceutical Sciences, 159, 105719. https://doi.org/10.1016/j.ejps.2021.105719





